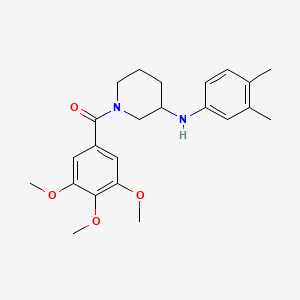![molecular formula C18H24N2O3S B6053959 N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a type of purinergic receptor that is activated by ATP (adenosine triphosphate) and is involved in various physiological processes, including inflammation, pain, and immune response. The discovery of A-438079 has provided insights into the role of P2X7 receptors in these processes and has potential applications in scientific research.
Mechanism of Action
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide works by selectively blocking the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and other signaling molecules. By blocking this receptor, N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide can reduce inflammation, pain, and other physiological responses associated with P2X7 receptor activation.
Biochemical and physiological effects:
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation and pain, as well as modulating immune response and neurodegenerative diseases. N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has also been shown to inhibit the growth of cancer cells and tumors in various animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in lab experiments include its selectivity for the P2X7 receptor, which allows for more specific investigation of the role of this receptor in different physiological processes. However, the limitations of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide include its potential off-target effects and the need for further investigation into its safety and efficacy in different experimental models.
Future Directions
There are several future directions for the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in scientific research. One potential direction is the investigation of the effects of P2X7 receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more selective and potent P2X7 receptor antagonists for use in clinical trials. Additionally, the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in combination with other drugs or therapies may provide new insights into the role of P2X7 receptors in different physiological processes.
Synthesis Methods
The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-adamantylamine to form N-(2-adamantyl)-4-nitrobenzenesulfonamide. This compound is then reduced to N-(2-adamantyl)-4-aminobenzenesulfonamide, which is then reacted with acetic anhydride to form N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide. The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been described in various scientific publications.
Scientific Research Applications
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used in various scientific research studies to investigate the role of P2X7 receptors in different physiological processes. For example, N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used to study the involvement of P2X7 receptors in pain and inflammation, as well as in immune response and neurodegenerative diseases. N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has also been used in studies investigating the effects of P2X7 receptor antagonists on cancer cells and tumor growth.
properties
IUPAC Name |
N-[4-(2-adamantylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-11(21)19-16-2-4-17(5-3-16)24(22,23)20-18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,12-15,18,20H,6-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSPAWFIHDLIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)

![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)
![ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B6053901.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)


![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6053964.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6053967.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)